molecular formula C12H20O6 B3433587 (1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol CAS No. 40617-60-5

(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol

Cat. No.: B3433587
CAS No.: 40617-60-5
M. Wt: 260.28 g/mol
InChI Key: ZQZGHZYIHMUHSI-GWRHWDGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[73002,6]dodecane-7,8-diol is a complex organic compound characterized by its unique tricyclic structure and multiple oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol typically involves multiple steps, including the formation of the tricyclic core and the introduction of hydroxyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving suitable precursors.

    Oxidation Reactions: Introduction of oxygen atoms through oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Hydroxylation Reactions: Introduction of hydroxyl groups using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4, KMnO4

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated or ketone-containing products, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its multiple hydroxyl groups and tricyclic structure could interact with biological molecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the production of advanced materials. Its stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound could influence cellular pathways by interacting with key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol: is similar to other tricyclic compounds with multiple oxygen atoms and hydroxyl groups.

    Tricyclic Alcohols: Compounds with similar tricyclic structures and hydroxyl groups.

    Polyoxygenated Compounds: Molecules with multiple oxygen atoms in their structure.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

40617-60-5

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

IUPAC Name

(1S,2S,6S,7R,8R,9S)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol

InChI

InChI=1S/C12H20O6/c1-11(2)15-7-5(13)6(14)8-10(9(7)17-11)18-12(3,4)16-8/h5-10,13-14H,1-4H3/t5-,6-,7+,8+,9+,10+/m1/s1

InChI Key

ZQZGHZYIHMUHSI-GWRHWDGRSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@H]([C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)O)O)C

SMILES

CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)O)O)C

Canonical SMILES

CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol
Reactant of Route 2
Reactant of Route 2
(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol
Reactant of Route 3
Reactant of Route 3
(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol
Reactant of Route 4
Reactant of Route 4
(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol
Reactant of Route 5
Reactant of Route 5
(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol
Reactant of Route 6
Reactant of Route 6
(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.